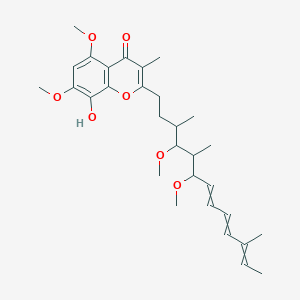

stigmatellin

Description

The exact mass of the compound 2-(4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl)-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl)-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHDGDDPOPDJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91682-96-1 | |

| Record name | Stigmatellin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91682-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 91682-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stigmatellin: A Technical Guide to its Discovery, Isolation, and Characterization from Stigmatella aurantiaca

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin, a potent electron transport inhibitor isolated from the myxobacterium Stigmatella aurantiaca, has garnered significant interest within the scientific community due to its unique mode of action and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of this compound. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development, offering structured data, experimental protocols, and visual representations of key pathways to facilitate further investigation and application of this remarkable secondary metabolite.

Introduction

This compound was first isolated from the myxobacterium Stigmatella aurantiaca strain Sg a15 in 1984.[1][2][3] It is a polyketide-derived natural product characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup linked to a hydrophobic alkenyl chain.[1] this compound exhibits potent inhibitory activity against the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex in thylakoid membranes, thereby disrupting the electron transport chain.[1] This mechanism of action has made it a valuable tool in bioenergetics research and a lead compound for the development of novel therapeutic agents.

Biosynthesis of this compound

The biosynthesis of this compound in Stigmatella aurantiaca is orchestrated by a modular type I polyketide synthase (PKS) encoded by the stiA-J gene cluster.[4][5] This enzymatic assembly line is responsible for the sequential condensation of extender units to a starter unit, followed by a series of modifications including reductions, dehydrations, and methylations to form the final polyketide backbone. The process culminates in the cyclization and aromatization of the polyketide chain, a reaction catalyzed by a novel C-terminal domain in StiJ that does not resemble typical thioesterases.[4][5]

This compound Biosynthetic Pathway

The following diagram illustrates the proposed modular organization of the PKS enzymes involved in this compound biosynthesis.

Experimental Protocols

Cultivation of Stigmatella aurantiaca

Stigmatella aurantiaca can be cultivated in both liquid and solid media. For the production of secondary metabolites like this compound, liquid fermentation is generally preferred.

Medium Composition:

A suitable medium for the cultivation of S. aurantiaca contains:

-

Enzymatically hydrolyzed protein: 0.1-0.2%

-

Starch: 0.1-0.2%

-

MgSO₄: 0.01 M

-

Adjust pH to 7.0-7.2[6]

Cultivation Conditions:

-

Temperature: The optimal growth temperature is 30°C, within a range of 18-37°C.[6]

-

Aeration: S. aurantiaca is an aerobic bacterium, requiring sufficient aeration. This can be achieved through shaking in baffled flasks or in a fermenter with controlled dissolved oxygen levels.

-

Adsorber Resin: To facilitate the extraction of this compound, an adsorber resin (e.g., XAD-16) can be added to the culture medium.[1]

Isolation and Purification of this compound

The following protocol is adapted from methods used for the isolation of this compound derivatives and can be applied for the purification of this compound from S. aurantiaca.

Experimental Workflow:

Step-by-Step Protocol:

-

Harvesting: After a suitable fermentation period, harvest the bacterial cells and the adsorber resin from the culture broth by filtration or centrifugation.

-

Extraction: Perform a liquid-liquid extraction of the cell mass and resin. A common solvent system is a mixture of chloroform and ethyl acetate.[1] This step aims to transfer the lipophilic this compound from the solid phase into the organic solvent.

-

Concentration: Concentrate the organic extracts under reduced pressure to obtain a crude extract.

-

Flash Chromatography: Subject the crude extract to flash chromatography on a silica gel column. Elute with a suitable solvent gradient (e.g., a gradient of ethyl acetate in n-hexane) to separate the components based on polarity. Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

-

Semi-Preparative HPLC: Pool the fractions containing this compound and subject them to semi-preparative reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.[1] Use a suitable mobile phase (e.g., a gradient of acetonitrile in water) to achieve final purification of this compound.

-

Final Product: Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties of this compound A

| Property | Value |

| Molecular Formula | C₃₀H₄₂O₇[2][3] |

| Molecular Weight | 514.65 g/mol [7] |

| Appearance | Yellowish oil or solid |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate |

Spectroscopic Data of this compound A

The following tables summarize the characteristic ¹H and ¹³C NMR data for the chromone moiety of this compound A.

Table 1: ¹H NMR Data of this compound A Chromone Moiety (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~6.3 | s |

| 5-OCH₃ | ~3.9 | s |

| 7-OCH₃ | ~3.9 | s |

| 8-OH | ~11.0 | s |

| 2-CH₃ | ~2.0 | s |

Table 2: ¹³C NMR Data of this compound A Chromone Moiety (in CDCl₃) [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~165.5 |

| C-3 | ~117.5 |

| C-4 | ~179.7 |

| C-4a | ~108.0 |

| C-5 | ~146.1 |

| C-6 | ~93.8 |

| C-7 | ~152.2 |

| C-8 | ~128.9 |

| C-8a | ~148.1 |

| 5-OCH₃ | ~56.7 |

| 7-OCH₃ | ~56.9 |

| 2-CH₃ | ~9.9 |

Mass Spectrometry Data:

High-resolution mass spectrometry (HRMS) of this compound A typically shows a molecular ion [M+H]⁺ at m/z 515.3004, corresponding to the molecular formula C₃₀H₄₃O₇⁺.[1] Characteristic fragment ions observed in MS² spectra include those at m/z 335.1501, 303.1238, 263.0924, 223.0609, and 197.0450, which are indicative of the this compound scaffold.[1]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound is a highly potent inhibitor of the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain.[1] It specifically binds to the quinol oxidation (Qo) site on the cytochrome b subunit. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c₁, thereby halting the proton pumping activity of the complex and ultimately inhibiting ATP synthesis.

Signaling Pathway: Electron Transport Chain Inhibition

The following diagram illustrates the point of inhibition by this compound in the mitochondrial electron transport chain.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, biosynthesis, isolation, and characterization of this compound from Stigmatella aurantiaca. The detailed experimental protocols, structured data tables, and visual diagrams are intended to equip researchers with the necessary information to further explore the potential of this fascinating natural product. The unique mode of action of this compound as a potent inhibitor of the electron transport chain continues to make it a valuable tool in biological research and a promising candidate for further drug development efforts.

References

- 1. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties. | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The biosynthesis of the aromatic myxobacterial electron transport inhibitor this compound is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stigmatella Cultivation - Creative Biogene [microbialtec.com]

- 7. This compound | C30H42O7 | CID 447884 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stigmatellin A: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin A is a potent natural product originally isolated from the myxobacterium Stigmatella aurantiaca.[1][2] It belongs to the this compound class of compounds, which are characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup linked to a hydrophobic alkenyl side chain.[2][3] As a highly specific inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain and the analogous cytochrome b6f complex in photosynthetic systems, this compound A has become an invaluable tool in bioenergetics research.[2][4] Its potent biological activity and unique mechanism of action also make it a subject of interest in the development of novel therapeutic agents, particularly antifungals.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound A, along with insights into relevant experimental methodologies.

Chemical Structure

The chemical structure of this compound A has been elucidated through various spectroscopic techniques and total synthesis.[5] It consists of a chromone ring system with methoxy and hydroxyl substitutions, and a C17 polyketide-derived side chain.

The IUPAC name for this compound A is 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one.[6]

Physicochemical Properties of this compound A

A summary of the key physicochemical properties of this compound A is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₂O₇ | [1][6] |

| Molecular Weight | 514.65 g/mol | [7] |

| CAS Number | 94234-27-2 | [8] |

| Appearance | Brown amorphous solid | [5] |

| Melting Point | 129 °C | [7] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol); limited solubility in water. | [9] |

| Stability | Stable in aqueous solution at neutral pH; decomposes at pH < 5. | [7][10] |

| UV Absorption Maxima (λmax) | 248 (shoulder), 258, 267, 330 nm | [5][7] |

Biological and Pharmacological Properties

Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

This compound A is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex in chloroplasts.[2][4] The cytochrome bc1 complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus generating the proton motive force for ATP synthesis.

This compound A binds to the Qo site, which is located on the cytochrome b subunit.[4] This binding event physically blocks the access of the natural substrate, ubiquinol, to the active site. A key feature of this compound A's inhibitory action is its interaction with the Rieske iron-sulfur protein (ISP), a critical component of the bc1 complex.[4] this compound A forms a hydrogen bond with a histidine residue (His-181 in bovine) that is a ligand to the [2Fe-2S] cluster of the ISP.[4] This interaction locks the ISP in a fixed position, preventing its movement, which is essential for electron transfer to cytochrome c1.[4] This restriction of the ISP's conformational flexibility effectively halts the electron flow through the complex.[11] Furthermore, the binding of this compound A raises the midpoint potential of the ISP's iron-sulfur cluster from approximately +290 mV to +540 mV.[4][12]

At higher concentrations, this compound A has also been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[4]

Caption: Inhibition of the mitochondrial electron transport chain at Complex III by this compound A.

Biological Activity

This compound A exhibits a range of biological activities, primarily stemming from its potent inhibition of cellular respiration.

This compound A was initially identified due to its antibiotic properties. It is toxic to yeasts and filamentous fungi.[1] However, it is not effective against most bacteria.[1]

The inhibition of mitochondrial respiration by this compound A leads to cellular energy depletion and can induce apoptosis, resulting in cytotoxic effects against various cell lines. The half-maximal inhibitory concentrations (IC₅₀) for this compound A and some of its derivatives against several human cancer cell lines are presented below.

| Compound | HCT-116 (Colon Carcinoma) IC₅₀ (µg/mL) | KB-3-1 (Cervix Carcinoma) IC₅₀ (µg/mL) | U2OS (Osteosarcoma) IC₅₀ (µg/mL) | Reference |

| This compound A | >10 | >10 | >10 | [5] |

| Stigmatellic acid | >10 | >10 | >10 | [5] |

| iso-methoxy this compound A | >10 | >10 | >10 | [5] |

| This compound C | >10 | >10 | >10 | [5] |

| Doxorubicin (Control) | 0.02 | 0.02 | 0.13 | [5] |

Note: The available data indicates that while this compound A is a potent mitochondrial inhibitor, its cytotoxicity against these specific cancer cell lines under the tested conditions was not as high as the control drug, doxorubicin.

Experimental Protocols

Detailed, step-by-step experimental protocols for working with this compound A are often specific to the laboratory and the particular assay being performed. However, the general methodologies employed in its study are outlined below.

Production and Isolation of this compound A

Caption: General workflow for the production and purification of this compound A.

-

Cultivation: Stigmatella aurantiaca strain Sg a15 is cultured in a suitable medium, such as CYHv3, which often includes an adsorber resin like Amberlite XAD-16 to sequester the produced secondary metabolites.[5]

-

Extraction: The cell mass and resin are harvested and subjected to solvent extraction, typically using organic solvents like ethyl acetate or chloroform, to obtain a crude extract containing this compound A.[5]

-

Purification: The crude extract is then purified using chromatographic techniques. This usually involves an initial fractionation by flash chromatography followed by final purification using semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound A.[5]

Measurement of Cytochrome bc₁ Complex Inhibition

The inhibitory activity of this compound A on the cytochrome bc₁ complex can be determined by measuring the ubiquinol-cytochrome c reductase activity.

-

Source of Enzyme: The cytochrome bc₁ complex can be isolated from various sources, such as bovine heart mitochondria, yeast (Saccharomyces cerevisiae), or bacteria (Rhodobacter sphaeroides).[4][13]

-

Assay Principle: The assay measures the rate of reduction of cytochrome c, which is monitored spectrophotometrically by the increase in absorbance at 550 nm. A suitable ubiquinol analogue, such as decylubiquinol, is used as the electron donor.

-

Procedure: The enzyme is incubated with varying concentrations of this compound A before initiating the reaction by the addition of the ubiquinol substrate. The rate of cytochrome c reduction is measured, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure Elucidation

The chemical structure of this compound A and its analogues is determined using a combination of modern analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and elemental composition.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the stereochemistry of the molecule.[5]

Conclusion

This compound A stands out as a powerful biochemical probe for studying mitochondrial and photosynthetic electron transport chains. Its well-defined mechanism of action, involving the specific inhibition of the Qo site of the cytochrome bc₁ complex and the locking of the Rieske iron-sulfur protein, provides a clear model for understanding the function of this vital enzyme complex. While its direct application as a cytotoxic drug may require further optimization, its potent antifungal activity suggests potential for development in this area. The methodologies for its production, isolation, and characterization are well-established, paving the way for further research into its biosynthesis, the generation of novel analogues with improved pharmacological properties, and its continued use as a fundamental tool in cellular bioenergetics.

References

- 1. This compound, a new antibiotic from Stigmatella aurantiaca (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. A comparison of this compound conformations, free and bound to the photosynthetic reaction center and the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Three New this compound Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C30H42O7 | CID 447884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 91682-96-1 [m.chemicalbook.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Buy this compound X (EVT-1567399) [evitachem.com]

- 10. This compound | 91682-96-1 [chemicalbook.com]

- 11. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Inquisitor at the Q-Site: A Technical Guide to the Mechanism of Stigmatellin Action on the Cytochrome bc1 Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase) is a critical enzyme in the electron transport chain of mitochondria and photosynthetic bacteria, playing a central role in cellular energy conversion. Its intricate mechanism, known as the Q-cycle, involves the oxidation of ubiquinol at the Qo (or QP) site and the subsequent transfer of electrons to cytochrome c, coupled to proton translocation across the inner mitochondrial membrane. Stigmatellin, a potent inhibitor produced by the myxobacterium Stigmatella aurantiaca, serves as a powerful tool for dissecting this mechanism and as a lead compound in the development of novel therapeutic and agricultural agents. This technical guide provides an in-depth analysis of the molecular interactions and functional consequences of this compound's binding to the cytochrome bc1 complex, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Mechanism of Action: Halting the Q-Cycle at its Core

This compound exerts its inhibitory effect by binding tightly to the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex. This binding event physically obstructs the entry and oxidation of the native substrate, ubiquinol, thereby arresting the Q-cycle and halting the entire electron transport chain. The consequences of this inhibition are profound, leading to a cessation of ATP synthesis and the generation of reactive oxygen species.

Binding Site and Molecular Interactions

Structural studies have revealed the precise binding pocket of this compound within the Qo site, which is a hydrophobic cavity located near the positive (P) side of the inner mitochondrial membrane. The inhibitor's chromone head group is a key feature, mimicking the quinone ring of the natural substrate. The binding is stabilized by a network of hydrogen bonds with crucial amino acid residues:

-

His-161 of the Rieske Iron-Sulfur Protein (ISP): The carbonyl oxygen of this compound's chromone ring forms a hydrogen bond with the imidazole side chain of this histidine residue, which is a ligand to the [2Fe-2S] cluster of the ISP.

-

Glu-272 of Cytochrome b: The hydroxyl group on the chromone ring of this compound donates a hydrogen bond to the carboxylate side chain of this glutamate residue. This interaction induces a significant conformational change in Glu-272, causing it to rotate approximately 160 degrees from its native position[1].

Impact on the Rieske Iron-Sulfur Protein (ISP)

The binding of this compound has a dramatic effect on the structure and function of the Rieske Iron-Sulfur Protein (ISP), a key mobile component of the bc1 complex.

-

Conformational Locking: this compound locks the extrinsic domain of the ISP in a "fixed" or "b-position," proximal to cytochrome b[1]. This prevents the ISP from shuttling electrons to cytochrome c1, a critical step in the Q-cycle. This immobilizing effect is a defining characteristic of Pf-type inhibitors, a class to which this compound belongs[2].

-

Alteration of Redox Potential: The binding of this compound significantly increases the midpoint redox potential of the ISP's [2Fe-2S] cluster, from approximately +290 mV to +540 mV[1][3]. This makes the ISP a much stronger oxidant.

-

Induction of ISP Reduction: Paradoxically, the addition of this compound to the oxidized bc1 complex can lead to the reduction of the ISP[1][3]. It is proposed that the now highly oxidizing ISP, upon this compound binding, can extract an electron from a nearby organic molecule, possibly an amino acid residue, resulting in its own reduction and the generation of a free radical[1][3].

Inhibition of Electron and Proton Transfer

By blocking ubiquinol oxidation at the Qo site, this compound effectively severs the flow of electrons through the high-potential chain (ISP and cytochrome c1) and the low-potential chain (hemes bL and bH). This complete inhibition of the Q-cycle has two major consequences:

-

Cessation of Electron Flow to Cytochrome c: The primary function of the bc1 complex, the reduction of cytochrome c, is completely halted.

-

Disruption of Proton Translocation: The pumping of protons from the mitochondrial matrix to the intermembrane space, which is coupled to electron transfer in the Q-cycle, is abolished. This dissipates the proton motive force required for ATP synthesis.

Quantitative Analysis of this compound Inhibition

The potency of this compound as an inhibitor of the cytochrome bc1 complex has been quantified through various biochemical assays. The following table summarizes key quantitative data from the literature.

| Parameter | Organism/System | Value | Reference(s) |

| IC50 | Saccharomyces cerevisiae (yeast) cytochrome bc1 | 2.4 nM | [4] |

| IC50 | Bovine heart mitochondrial bc1 complex | 2.8 nM | [5] |

| Kd | Not specified | < 10⁻¹¹ M | [6] |

| Inhibitory Stoichiometry | Rhodobacter sphaeroides bc1 complex | 0.5 mol of inhibitor per mol of bc1 monomer | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on the cytochrome bc1 complex.

Ubiquinol-Cytochrome c Reductase Activity Assay

This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Principle: The reduction of oxidized cytochrome c (Fe³⁺) to its reduced form (Fe²⁺) by the bc1 complex results in an increase in absorbance at 550 nm. The rate of this absorbance change is proportional to the enzyme's activity.

Materials:

-

Purified cytochrome bc1 complex

-

Oxidized cytochrome c solution (e.g., from horse heart)

-

Ubiquinol substrate (e.g., decylubiquinol, prepared by reduction of decylubiquinone)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Spectrophotometer capable of measuring absorbance at 550 nm with temperature control.

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and oxidized cytochrome c to a final concentration of 10-50 µM.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

To measure inhibition, add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme for a defined period.

-

Initiate the reaction by adding a small volume of the ubiquinol substrate (e.g., to a final concentration of 5-20 µM).

-

Immediately start monitoring the increase in absorbance at 550 nm over time.

-

Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm (ε = 21.1 mM⁻¹cm⁻¹).

-

For inhibition studies, plot the enzyme activity as a function of the this compound concentration to determine the IC50 value.

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein

EPR spectroscopy is a powerful technique to study the electronic and magnetic properties of the [2Fe-2S] cluster of the Rieske ISP and how it is affected by this compound binding.

Principle: The reduced [2Fe-2S] cluster of the ISP is paramagnetic (S=1/2) and exhibits a characteristic EPR signal. The shape, intensity, and g-values of this signal are sensitive to the local environment of the cluster.

Materials:

-

Purified and concentrated cytochrome bc1 complex

-

Reducing agent (e.g., sodium dithionite or ascorbate)

-

This compound

-

EPR tubes and a cryostat (e.g., liquid helium or nitrogen)

-

EPR spectrometer.

Procedure:

-

Prepare samples of the cytochrome bc1 complex in EPR tubes.

-

To observe the reduced ISP signal, add a reducing agent to the sample.

-

To study the effect of this compound, incubate the complex with the inhibitor before or after reduction.

-

Freeze the samples rapidly in liquid nitrogen to trap the desired redox state.

-

Record the EPR spectrum at cryogenic temperatures (e.g., 10-77 K).

-

Typical EPR spectrometer settings for the Rieske ISP signal are:

-

Microwave frequency: ~9.5 GHz (X-band)

-

Microwave power: Low power to avoid saturation (e.g., 1-10 mW)

-

Modulation frequency: 100 kHz

-

Modulation amplitude: 0.1-1.0 mT

-

-

Analyze the resulting spectrum to determine the g-values and lineshape, which can provide information about changes in the coordination and environment of the [2Fe-2S] cluster upon this compound binding.

X-ray Crystallography of the this compound-Bound Cytochrome bc1 Complex

Determining the three-dimensional structure of the bc1 complex with this compound bound provides atomic-level insights into the inhibitor's binding mode and its effects on the enzyme's conformation.

Principle: High-resolution X-ray diffraction patterns from well-ordered crystals of the protein-inhibitor complex can be used to calculate an electron density map and build an atomic model of the structure.

Materials:

-

Highly purified and concentrated cytochrome bc1 complex

-

This compound

-

Crystallization reagents (buffers, precipitants like PEG, salts)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectants

-

X-ray source (synchrotron or rotating anode) and detector.

Procedure:

-

Incubate the purified bc1 complex with an excess of this compound to ensure complete binding.

-

Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization solutions to screen for conditions that produce well-diffracting crystals. This is often done using high-throughput robotic systems.

-

Optimize the initial crystallization hits by varying the concentrations of the protein, precipitant, and other additives.

-

Harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement, using a known structure of the bc1 complex as a search model.

-

Refine the atomic model against the experimental data to obtain a high-resolution structure of the this compound-bound complex.

Visualizing the Molecular Sabotage

The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of this compound's mechanism of action.

Figure 1: Simplified diagram of the Q-cycle showing this compound's inhibitory action at the Qo site.

Figure 2: General experimental workflow for a ubiquinol-cytochrome c reductase inhibition assay.

Figure 3: Logical relationships in the mechanism of action of this compound.

Conclusion

This compound is a highly specific and potent inhibitor of the cytochrome bc1 complex, acting as a molecular clamp at the critical ubiquinol oxidation site. Its mechanism of action, involving direct obstruction of substrate binding and profound allosteric effects on the Rieske Iron-Sulfur Protein, has been extensively characterized. This detailed understanding, supported by quantitative data and robust experimental methodologies, not only illuminates the fundamental process of cellular respiration but also provides a solid foundation for the rational design of novel inhibitors targeting the cytochrome bc1 complex for therapeutic and agricultural applications. The continued study of this compound and its interactions will undoubtedly yield further insights into the intricate workings of this essential enzyme.

References

- 1. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Search for Novel Lead Inhibitors of Yeast Cytochrome bc1, from Drugbank and COCONUT [mdpi.com]

- 5. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Inhibitory Effect of Stigmatellin on Mitochondrial Complex III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial complex III, or the cytochrome bc1 complex, is a critical component of the electron transport chain, playing a central role in cellular respiration and energy production. Its inhibition has significant implications for cellular metabolism and is a key target for various therapeutic and research applications. Stigmatellin, a myxobacterial metabolite, is a potent and specific inhibitor of complex III. This technical guide provides an in-depth overview of the inhibitory action of this compound, focusing on its mechanism, binding site, and the downstream consequences for mitochondrial function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction to this compound and Mitochondrial Complex III

Mitochondrial complex III catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This contributes to the proton-motive force that drives ATP synthesis. The functional mechanism of complex III is described by the Q-cycle, a two-step process involving two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.

This compound is a chromone-containing natural product that exhibits potent inhibitory activity against complex III.[1] Its high affinity and specific mode of action make it an invaluable tool for studying the intricacies of the Q-cycle and the overall function of the electron transport chain. Understanding the precise nature of this compound's interaction with complex III is crucial for its application in research and for the design of novel therapeutic agents targeting mitochondrial respiration.

Mechanism of Action: Inhibition of the Q-cycle

This compound exerts its inhibitory effect by binding to the Qo site of complex III, also known as the QP site.[1][2] This binding event directly obstructs the oxidation of ubiquinol, a key step in the Q-cycle. Specifically, this compound binding prevents the transfer of the first electron from ubiquinol to the high-potential Rieske iron-sulfur protein (ISP).[2]

The binding of this compound has several profound consequences for the function of complex III:

-

Arrest of the Rieske Iron-Sulfur Protein: this compound binding locks the mobile, catalytic head of the Rieske ISP in a position close to cytochrome b, preventing its necessary movement to interact with cytochrome c1 for electron transfer.[2][3]

-

Increased Redox Potential of the ISP: The binding of this compound dramatically increases the midpoint potential of the Rieske ISP from approximately +290 mV to +540 mV.[1][4]

-

Induction of ISP Reduction: Interestingly, the addition of this compound to the oxidized complex III can lead to the reduction of the ISP, even in the absence of an external electron donor.[4][5] This is proposed to occur through the extraction of an electron from a nearby amino acid residue.[5]

-

Inhibition of Proton Translocation: By halting the Q-cycle, this compound effectively stops the pumping of protons across the inner mitochondrial membrane by complex III, thereby dissipating the proton gradient essential for ATP synthesis.

The following diagram illustrates the inhibitory action of this compound on the Q-cycle within mitochondrial complex III.

Caption: this compound binds to the Qo site, blocking ubiquinol oxidation and electron transfer to the Rieske ISP.

Binding Site and Affinity

Crystallographic studies have revealed the precise binding mode of this compound within the Qo pocket of cytochrome b.[1] The chromone headgroup of this compound forms critical hydrogen bonds with key residues, including a histidine that ligates the [2Fe-2S] cluster of the Rieske ISP and a glutamate residue in cytochrome b.[5] The hydrophobic alkenyl side chain of this compound extends into a hydrophobic cavity within the protein.[4]

This compound is characterized by its extremely high binding affinity for complex III.

Quantitative Data on this compound Inhibition

The potency of this compound as a complex III inhibitor has been quantified through various biochemical assays. The following table summarizes key quantitative parameters.

| Parameter | Value | Species/System | Reference(s) |

| Dissociation Constant (Kd) | < 10-11 M | Stigmatella aurantica | [6] |

| IC50 (NADH oxidation) | 15 nM (7.7 ng/ml) | Beef heart submitochondrial particles | [7] |

| Binding Rate Constant (kon) | 1.0 x 105 M-1s-1 | Bovine cytochrome bc1 complex | [8] |

| Stoichiometry of Inhibition | 0.5 mol inhibitor / mol complex monomer | Rhodobacter sphaeroides bc1 complex | [5] |

| ISP Midpoint Potential Shift | From +290 mV to +540 mV | Bovine heart mitochondria | [1][4] |

Effects on Reactive Oxygen Species (ROS) Production

Mitochondrial complex III is a significant source of cellular reactive oxygen species (ROS), primarily through the auto-oxidation of the ubisemiquinone intermediate formed at the Qo site. The effect of this compound on ROS production is complex. By blocking the formation of the ubisemiquinone at the Qo site, this compound can decrease ROS generation that originates from this specific site.[9] However, under certain conditions, particularly when the complex is already oxidized, the binding of this compound itself has been shown to induce the production of oxygen radicals.[4][5] This is thought to be a consequence of the ISP becoming a strong oxidant upon this compound binding.[5]

Experimental Protocols

Measurement of Mitochondrial Complex III Activity (Cytochrome c Reductase Assay)

This spectrophotometric assay measures the ubiquinol-cytochrome c reductase activity of complex III. The activity is determined by monitoring the reduction of cytochrome c at 550 nm.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA

-

Cytochrome c (from horse heart)

-

Ubiquinol substrate (e.g., decylubiquinol, Coenzyme Q2H2)

-

Inhibitors: this compound, Antimycin A (as a control)

-

Detergent (e.g., n-dodecyl-β-D-maltoside) for solubilizing ubiquinol

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Prepare a stock solution of cytochrome c in the assay buffer.

-

Prepare a stock solution of the ubiquinol substrate. This may require solubilization in a detergent and subsequent reduction (e.g., with sodium borohydride).

-

Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., ethanol or DMSO).

-

In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial sample.

-

To determine the effect of this compound, pre-incubate the mitochondrial sample with varying concentrations of the inhibitor for a defined period.

-

Initiate the reaction by adding the ubiquinol substrate.

-

Immediately monitor the increase in absorbance at 550 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.

-

Calculate the specific activity (e.g., in nmol cytochrome c reduced/min/mg protein) using the extinction coefficient for reduced cytochrome c (21.1 mM-1cm-1 at 550 nm).

-

Plot the activity as a function of this compound concentration to determine the IC50 value.

Measurement of Mitochondrial ROS Production

This protocol describes the measurement of hydrogen peroxide (H₂O₂) release from isolated mitochondria using the Amplex™ Red fluorescent probe.

Materials:

-

Isolated mitochondria

-

Respiration Buffer: e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 10 mM EGTA, pH 7.4

-

Respiratory substrates (e.g., succinate, pyruvate, malate)

-

Amplex™ Red reagent

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD)

-

This compound

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a working solution of Amplex™ Red and HRP in the respiration buffer.

-

Add the isolated mitochondria to the respiration buffer in the fluorometer cuvette or plate well.

-

Add SOD to convert any released superoxide to H₂O₂.

-

Add the Amplex™ Red/HRP working solution.

-

Add this compound at the desired concentration and incubate.

-

Initiate ROS production by adding the respiratory substrate(s).

-

Monitor the increase in fluorescence over time (excitation ~560 nm, emission ~590 nm).

-

Calibrate the fluorescence signal using known concentrations of H₂O₂ to quantify the rate of ROS production.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, methyl ester (TMRM) to assess changes in mitochondrial membrane potential.

Materials:

-

Intact cells or isolated mitochondria

-

Cell culture medium or appropriate buffer

-

TMRM stock solution (in DMSO)

-

This compound

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

-

Load the cells or mitochondria with a low concentration of TMRM (e.g., 25-100 nM) in the appropriate medium or buffer. Incubate to allow the dye to accumulate in the mitochondria.

-

Treat the TMRM-loaded samples with varying concentrations of this compound for the desired time.

-

As a positive control, treat a separate sample with FCCP to induce complete mitochondrial depolarization.

-

Measure the fluorescence intensity of TMRM. In healthy, polarized mitochondria, TMRM accumulates and its fluorescence is quenched. Upon depolarization, TMRM is released into the cytoplasm, leading to an increase in fluorescence (in non-quenching mode) or a decrease in mitochondrial-specific fluorescence.

-

Analyze the change in fluorescence in this compound-treated samples relative to untreated controls and FCCP-treated controls.

The following diagram outlines a typical experimental workflow for assessing the inhibitory effect of this compound.

Caption: A generalized workflow for studying the effects of this compound on mitochondrial function.

Conclusion

This compound is a powerful and highly specific inhibitor of mitochondrial complex III, acting at the Qo site to disrupt the Q-cycle. Its well-characterized mechanism of action and high affinity make it an indispensable tool for research into mitochondrial bioenergetics. The detailed understanding of its interaction with complex III, supported by the quantitative data and experimental protocols provided in this guide, will aid researchers and drug development professionals in their efforts to probe mitochondrial function and develop novel therapeutics targeting cellular respiration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of this compound conformations, free and bound to the photosynthetic reaction center and the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Determination of the binding rate constants of this compound and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Mitochondrial ROS Production to Reverse the Epithelial-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Stigmatellin in Blocking the Quinol Oxidation Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stigmatellin, a potent inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, serves as a critical tool in elucidating the mechanism of quinol oxidation. This technical guide provides an in-depth analysis of the molecular interactions, kinetic effects, and structural changes induced by this compound at the quinol oxidation (Qo) site. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms, this document offers a comprehensive resource for researchers in mitochondrial biology, bioenergetics, and drug development. This compound's high affinity and specific mode of action, which involves locking the Rieske iron-sulfur protein in a fixed position, make it an invaluable molecular probe for studying electron transfer and proton translocation within Complex III.

Mechanism of Action at the Quinol Oxidation (Qo) Site

This compound is a chromone-based inhibitor that specifically targets the Qo site of the cytochrome bc1 complex, the enzyme responsible for transferring electrons from ubiquinol to cytochrome c.[1] Its binding at this site effectively blocks the catalytic cycle, inhibiting cellular respiration. The Qo site is a bifurcated reaction center where a two-electron oxidation of ubiquinol results in the transfer of one electron to the high-potential Rieske iron-sulfur protein (ISP) and the other to the low-potential heme bL.[2][3]

This compound's inhibitory action is attributed to its ability to bind to cytochrome b and interact directly with the ISP.[4] This interaction is characterized by the formation of crucial hydrogen bonds. Specifically, the carbonyl oxygen of this compound's chromone ring forms a hydrogen bond with the Nδ1 atom of a histidine residue (His161 in yeast) ligating the [2Fe-2S] cluster of the ISP.[5] Additionally, the hydroxyl group on the chromone ring donates a hydrogen bond to a glutamate residue (Glu271 in yeast) on cytochrome b.[5]

A key consequence of this compound binding is the immobilization of the extrinsic domain of the ISP.[6][7] In its native state, this domain is mobile, shuttling electrons from ubiquinol to cytochrome c1.[6] this compound locks the ISP in a conformation proximal to cytochrome b, preventing its movement towards cytochrome c1 and thereby halting electron transfer.[2][6] This "locking" mechanism is a hallmark of this compound's inhibitory function.

Quantitative Data on this compound Inhibition

The interaction of this compound with the cytochrome bc1 complex has been quantified through various biophysical and biochemical assays. The following tables summarize key data regarding its binding affinity, inhibitory effects, and impact on the redox properties of the complex.

| Parameter | Organism/System | Value | Reference |

| Dissociation Constant (Kd) | Stigmatella aurantica | < 10⁻¹¹ M | [5] |

| Inhibitory Stoichiometry | Rhodobacter sphaeroides bc1 complex | 0.5 mol inhibitor / mol bc1 monomer | [2] |

| Binding Rate Constant (kon) | Bovine cytochrome bc1 complex (pH 7.5) | 1.0 x 10⁵ M⁻¹s⁻¹ | [8] |

| Parameter | Before this compound Binding | After this compound Binding | Reference |

| Midpoint Potential (Em) of Rieske ISP | +290 mV | +540 mV | [2][4][9] |

Experimental Protocols

The following sections detail the methodologies used to characterize the interaction of this compound with the cytochrome bc1 complex.

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-Cl (pH 8.0), 200 mM NaCl, and 0.01% dodecyl maltoside (DM).

-

Dilute the purified cytochrome bc1 complex to a final concentration of 1 µM of cytochrome b in the reaction mixture.

-

Add varying concentrations of this compound to the enzyme solution and incubate on ice for 15 minutes to allow for binding.

-

To inhibit any contaminating cytochrome c oxidase activity, add potassium cyanide to a final concentration of 30 µM.

-

Initiate the reaction by adding a ubiquinol analogue (e.g., decylubiquinol).

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm using a spectrophotometer.

-

Calculate the specific activity and determine the inhibitory effect of this compound at different concentrations.[2]

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske ISP

EPR spectroscopy is used to probe the redox state and environment of the [2Fe-2S] cluster of the Rieske ISP.

Protocol:

-

Dilute the cytochrome bc1 complex to 50 µM of cytochrome b in a buffer containing 50 mM Tris-Cl (pH 8.0), 200 mM NaCl, and 0.01% DM.

-

To study the oxidized state, incubate the complex overnight with catalytic amounts of cytochrome c oxidase and cytochrome c.

-

Add the desired concentration of this compound to the oxidized complex and incubate on ice for 15 minutes.

-

Transfer the samples to EPR tubes and freeze them in liquid nitrogen.

-

Record the EPR spectra using a Bruker EMX spectrometer or a similar instrument equipped with a cryostat to maintain low temperatures (e.g., near liquid helium temperatures).

-

The characteristic signal of the reduced Rieske ISP appears at g = 1.90, while the oxidized form is EPR silent. The binding of this compound can induce a reduction of the ISP, which can be quantified by the intensity of the EPR signal.[2]

X-ray Crystallography of the this compound-Bound Complex

This technique provides high-resolution structural information about the binding of this compound to the Qo site.

Protocol:

-

Purify the cytochrome bc1 complex from a suitable source (e.g., yeast, bovine heart mitochondria).

-

To obtain a stable complex for crystallization, an antibody Fv fragment can be used.[3]

-

Mix the purified complex with a molar excess of this compound (e.g., 1 µM).[3]

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods with a precipitant solution (e.g., polyethylene glycol 4000).[3]

-

Harvest the crystals and cryo-protect them before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the bc1 complex as a model.

-

Refine the structure to visualize the precise interactions between this compound and the amino acid residues in the Qo site.[3]

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

- 1. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The chromone inhibitor this compound--binding to the ubiquinol oxidation center at the C-side of the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dosequis.colorado.edu [dosequis.colorado.edu]

- 7. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the binding rate constants of this compound and UHDBT to bovine cytochrome bc(1) complex by cytochrome c(1) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Stigmatellin Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, and its derivatives represent a class of potent biological inhibitors with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation. The primary mode of action for these compounds is the potent inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1] This inhibition disrupts cellular respiration and leads to a cascade of downstream effects, including cytotoxic, antimicrobial, and potentially anti-inflammatory activities. This guide is intended to serve as a resource for researchers in drug discovery and development, providing the foundational knowledge necessary to explore the therapeutic applications of this promising class of molecules.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound and its derivatives exert their primary biological effects by targeting the cytochrome bc1 complex, a critical enzyme in the electron transport chain of both mitochondria and photosynthetic systems.[1]

This compound binds to the Qo site of cytochrome b, a subunit of the cytochrome bc1 complex. This binding event physically obstructs the oxidation of ubiquinol, a key step in the electron transport chain. The binding of this compound is highly specific and involves the formation of hydrogen bonds with key amino acid residues within the Qo pocket, including a histidine residue of the Rieske iron-sulfur protein. This interaction not only blocks electron flow but also induces a conformational change in the Rieske protein, further inhibiting the catalytic cycle of the complex.

The inhibition of the cytochrome bc1 complex has two major consequences:

-

Disruption of ATP Synthesis: By halting the electron flow, this compound derivatives effectively shut down the proton pumping activity of the cytochrome bc1 complex. This dissipates the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP by ATP synthase. The resulting cellular energy deficit can trigger apoptosis, or programmed cell death.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain at Complex III leads to the accumulation of electrons at the Qo site. These electrons can be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS). Elevated levels of ROS can induce oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and can also act as signaling molecules to initiate apoptotic pathways.

References

The Chromone Core of Stigmatellin: A Technical Guide to its Role as a Potent Respiratory Chain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, is a powerful inhibitor of the mitochondrial and photosynthetic respiratory chains.[1][2][3] Its biological activity is primarily attributed to its unique chemical structure, featuring a 5,7-dimethoxy-8-hydroxychromone core linked to a hydrophobic alkenyl side chain.[1][4] This guide provides an in-depth technical overview of the chromone core of this compound, focusing on its mechanism of action, structure-activity relationships, and the experimental methodologies used for its characterization.

Chemical Structure and Biosynthesis

The core of this compound is a chromone ring system, specifically a 5,7-dimethoxy-8-hydroxychromone. This aromatic core is crucial for its inhibitory activity. The biosynthesis of this compound is directed by an unusual modular polyketide synthase (PKS) gene cluster.[4] This enzymatic assembly line is responsible for the formation of the polyketide chain that cyclizes and is subsequently aromatized to form the characteristic chromone structure.[4]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound exerts its potent inhibitory effect by targeting the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[1][5] This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane.[6]

This compound acts as a Qo site inhibitor, binding to the ubiquinol oxidation pocket of the cytochrome bc1 complex.[7][8] This binding event physically obstructs the access of the natural substrate, ubiquinol, to its binding site, thereby halting the electron flow through the respiratory chain.[9]

Interaction with the Rieske Iron-Sulfur Protein

A key feature of this compound's inhibitory mechanism is its interaction with the Rieske iron-sulfur protein (ISP), a critical subunit of the cytochrome bc1 complex.[7][8] Upon binding, this compound induces a significant conformational change in the ISP, locking it in a position where it cannot efficiently transfer electrons to cytochrome c1.[7][8] Furthermore, the binding of this compound dramatically increases the midpoint potential of the ISP's [2Fe-2S] cluster, from approximately +290 mV to +540 mV.[7][8] This alteration effectively prevents the ISP from accepting electrons from ubiquinol.

The following diagram illustrates the inhibitory effect of this compound on the electron transport chain at the cytochrome bc1 complex.

Caption: this compound blocks the Qo site, inhibiting electron transfer.

Quantitative Analysis of Inhibitory Activity

The potency of this compound as a cytochrome bc1 complex inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the concentration of this compound required to achieve 50% inhibition of the enzyme's activity.

| Compound | Target Organism/Complex | IC50 | Ki | Reference |

| This compound A | Bovine heart mitochondria | ~0.2 nM | - | [5] |

| This compound A | Saccharomyces cerevisiae (yeast) | - | - | |

| This compound A | Rhodobacter sphaeroides | - | - |

Note: Specific Ki values and a broader range of IC50 values against different organisms require further targeted experimental investigation.

Structure-Activity Relationship of the Chromone Core

The chemical structure of this compound is intrinsically linked to its biological function. The 5,7-dimethoxy-8-hydroxychromone head group is essential for its high-affinity binding to the Qo site. The hydroxyl group at position 8 and the methoxy groups at positions 5 and 7 are particularly important for establishing key interactions within the binding pocket.

The long, hydrophobic alkenyl side chain at position 2 of the chromone ring is also critical for activity. It is believed to anchor the molecule within the lipid bilayer of the inner mitochondrial membrane and to interact with hydrophobic residues within the Qo pocket, contributing to the overall binding affinity. Modifications to this side chain can significantly impact the inhibitory potency of the molecule.[1][2]

Experimental Protocols

Cytochrome bc1 Complex Inhibition Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c. The inhibitory effect of this compound is determined by measuring the decrease in the rate of cytochrome c reduction in its presence.

Materials:

-

Purified cytochrome bc1 complex

-

Cytochrome c (from bovine heart)

-

Ubiquinol (e.g., decylubiquinol, DBH2)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of cytochrome c.

-

Add the purified cytochrome bc1 complex to the reaction mixture and incubate for a few minutes to allow for temperature equilibration.

-

To determine the IC50, prepare a series of dilutions of the this compound stock solution and add them to separate reaction mixtures. Include a control with no inhibitor.

-

Initiate the reaction by adding the substrate, ubiquinol.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Calculate the initial rate of the reaction for each this compound concentration.

-

Plot the reaction rate as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The following workflow diagram illustrates the key steps in the cytochrome bc1 complex inhibition assay.

Caption: Key steps for determining the IC50 of this compound.

Crystallization of the this compound-Cytochrome bc1 Complex

Determining the three-dimensional structure of this compound bound to the cytochrome bc1 complex via X-ray crystallography provides invaluable insights into its binding mode and inhibitory mechanism.

General Protocol:

-

Protein Purification: The cytochrome bc1 complex is purified to homogeneity from a suitable source (e.g., bovine heart mitochondria, yeast, or bacteria).

-

Complex Formation: Purified cytochrome bc1 complex is incubated with an excess of this compound to ensure complete binding. The this compound is typically dissolved in a minimal amount of an organic solvent like DMSO before being added to the protein solution.

-

Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant type and concentration, pH, temperature, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals suitable for X-ray diffraction analysis.

-

Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved and refined using specialized software.

Conclusion

The chromone core of this compound is a highly effective pharmacophore that underpins its potent inhibition of the cytochrome bc1 complex. Its intricate interactions within the Qo binding site, particularly with the Rieske iron-sulfur protein, provide a clear molecular basis for its mechanism of action. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate this fascinating natural product and to potentially leverage its structural features in the design of novel therapeutic agents or agrochemicals. The detailed understanding of the this compound-cytochrome bc1 interaction continues to be a valuable model for studying respiratory chain inhibition and for the rational design of new inhibitors.

References

- 1. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A method for measuring mitochondrial mass and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 9. researchgate.net [researchgate.net]

The Natural Function of Stigmatellin in Myxobacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin, a potent polyketide antibiotic produced by myxobacteria such as Stigmatella aurantiaca and Vitiosangium cumulatum, is a well-documented inhibitor of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2] This technical guide delves into the core natural function of this compound, focusing on its biosynthesis, mechanism of action, and ecological role. While its primary activity is the potent inhibition of cellular respiration in competing organisms, this document also explores the potential, though less understood, implications for the producing myxobacterium's own physiology and development. Detailed experimental protocols and quantitative data are provided to facilitate further research in this area.

Introduction

Myxobacteria are social, predatory bacteria known for their complex multicellular behaviors, including fruiting body formation, and for their prolific production of secondary metabolites.[3] this compound, a 5,7-dimethoxy-8-hydroxychromone derivative with a hydrophobic alkenyl side chain, is a prominent example of these bioactive compounds.[2] Its primary and most studied function is the potent inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex, a crucial enzyme in the respiratory chain of many organisms.[2][4] This inhibitory activity is toxic to a range of fungi and yeasts, positioning this compound as a key player in the ecological strategy of myxobacteria, likely serving as a chemical weapon in predation and competition with other microorganisms.[5]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a modular polyketide synthase (PKS) system encoded by the sti gene cluster.[6][7] This process involves the sequential condensation of acetate and propionate units to form the polyketide backbone, which is then cyclized and modified to yield the final this compound molecule.

This compound Biosynthetic Gene Cluster

The workflow for the biosynthesis of this compound, initiated from the sti gene cluster, is depicted below.

References

- 1. Genetic manipulation and tools in myxobacteria for the exploitation of secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic diversity in myxobacteria: identification of the myxalamid and the this compound biosynthetic gene cluster of Stigmatella aurantiaca Sg a15 and a combined polyketide-(poly)peptide gene cluster from the epothilone producing strain Sorangium cellulosum So ce90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromosomal organization of biosynthetic gene clusters suggests plasticity of myxobacterial specialized metabolism including descriptions for nine novel species: Archangium lansinium sp. nov., Myxococcus landrumus sp. nov., Nannocystis bainbridgea sp. nov., Nannocystis poenicansa sp. nov., Nannocystis radixulma sp. nov., Polyangium mundeleinium sp. nov., Pyxidicoccus parkwaysis sp. nov., Sorangium aterium sp. nov., Stigmatella ashevillena sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The biosynthesis of the aromatic myxobacterial electron transport inhibitor this compound is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Stigmatellin for Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin, a potent bioactive secondary metabolite produced by the myxobacterium Stigmatella aurantiaca, has garnered significant interest in the scientific community due to its powerful inhibitory effects on cellular respiration.[1] Structurally, it features a 5,7-dimethoxy-8-hydroxychromone core linked to a hydrophobic alkenyl chain.[2][3] This unique chemical architecture is responsible for its biological activity, primarily the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. The accurate and efficient identification of this compound and its derivatives is crucial for research, drug discovery, and quality control. This guide provides a comprehensive overview of the spectroscopic properties of this compound and detailed methodologies for its identification.

Spectroscopic Data for this compound Identification

The identification of this compound relies on a combination of spectroscopic techniques that provide information about its chemical structure, molecular weight, and chromophore system. The following tables summarize the key quantitative spectroscopic data for this compound A and its recently identified derivatives.

Table 1: UV-Visible Absorption Spectroscopy Data for Stigmatellins

| Compound | Solvent | λmax (nm) | Reference(s) |

| This compound A | Methanol | 224, 266, 330 | [2] |

| Stigmatellic Acid | Methanol | 224, 266, 330 | [2] |

| iso-methoxy-stigmatellin A | Methanol | 224, 266, 330 | [2] |

| This compound C | Methanol | 224, 266, 330 | [2] |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Stigmatellins

| Compound | Ionization Mode | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Reference(s) |

| This compound A | ESI | C₃₀H₄₂O₇ | 515.3003 | 515.3004 | [2] |

| Stigmatellic Acid | ESI | C₃₀H₄₁O₉ | 545.2745 | 545.2755 | [2] |

| iso-methoxy-stigmatellin A | ESI | C₃₀H₄₃O₇ | 515.3003 | 515.3004 | [2] |

| This compound C | ESI | C₃₀H₄₅O₉ | 549.3058 | 549.3062 | [2] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound A

Due to the complexity of the molecule and the extensive data, this table presents a selection of characteristic ¹H and ¹³C NMR chemical shifts for the chromone core of this compound A. For complete assignments, refer to the cited literature.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) |

| 2 | 165.5 | - |

| 3 | 117.3 | 6.62 (s) |

| 4 | 179.7 | - |

| 4a | 108.2 | - |

| 5 | 153.9 | - |

| 5-OCH₃ | 56.4 | 3.88 (s) |

| 6 | 93.8 | - |

| 7 | 152.6 | - |

| 7-OCH₃ | 56.1 | 4.00 (s) |

| 8 | 148.1 | - |

| 8a | 129.6 | - |

| 3-CH₃ | 8.5 | 1.98 (s) |

Note: Data acquired in methanol-d₄ at 700 MHz. For detailed assignments of the alkenyl side chain, please consult the supplementary information of the referenced publication.[2]

Fluorescence Spectroscopy Data

Currently, there is a lack of published data on the intrinsic fluorescence properties of this compound, including its excitation and emission maxima, quantum yield, and fluorescence lifetime. While chromone derivatives can exhibit fluorescence, the specific characteristics of this compound have not been reported.[4][5][6][7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the identification and characterization of this compound.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of stigmatellins from Stigmatella aurantiaca culture.[1][2]

-

Cultivation and Harvesting: Cultivate Stigmatella aurantiaca in a suitable medium (e.g., CYHv3) supplemented with an adsorber resin (e.g., XAD-16) to capture the secreted secondary metabolites.[2] Harvest the cells and resin by centrifugation.

-

Extraction: Extract the cell pellet and resin with acetone. Evaporate the solvent under vacuum to obtain a crude extract.

-

Liquid-Liquid Partitioning:

-

Partition the crude extract between methanol and n-hexane. Discard the n-hexane layer.

-

Evaporate the methanol layer and partition the residue between water, chloroform, and ethyl acetate.

-

-

Chromatographic Purification:

-

Subject the chloroform and ethyl acetate phases to flash chromatography on a silica gel column.

-

Further purify the fractions containing stigmatellins using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a solution of the purified this compound derivative in a suitable UV-transparent solvent, such as methanol, at a known concentration.

-

Blank Measurement: Use the same solvent as a blank to zero the spectrophotometer.

-

Spectrum Acquisition: Record the absorbance spectrum over a wavelength range of 200-600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (LC-MS)

This protocol describes a general method for the analysis of myxobacterial secondary metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11]

-